molecular formula C12H11NO2 B162912 Supercinnamaldehyde CAS No. 70351-51-8

Supercinnamaldehyde

Cat. No.: B162912
CAS No.: 70351-51-8
M. Wt: 201.22 g/mol
InChI Key: CZKBLHCEDVWPRN-JXMROGBWSA-N
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Description

Supercinnamaldehyde is a compound that may be used in transient receptor potential ankyrin 1 (TRPA 1)-mediated cell signaling studies . .


Molecular Structure Analysis

The molecular formula of this compound is C12H11NO2 . It is a solid compound .


Chemical Reactions Analysis

This compound is a potent activator of the transient receptor potential ankyrin 1 (TRPA1) channel . It activates TRPA1 ion channels through covalent modification of cysteines .


Physical and Chemical Properties Analysis

This compound is a solid compound . It is soluble in DMSO . The molecular weight of this compound is 201.22 .

Scientific Research Applications

Chemopreventive and Anti-inflammatory Properties

Supercinnamaldehydes have been identified as having potential in cancer prevention due to their ability to induce phase 2 enzymes via the Keap1/Nrf2/ARE pathway, which is a recognized strategy for cancer chemoprevention. Additionally, they exhibit anti-inflammatory properties, making them candidates for addressing chronic inflammation associated with cancer pathogenesis. The compounds were found to inhibit nitric oxide production and suppress NFκB signaling, suggesting their efficacy in cancer prevention (Nagle, Lim, Jones, Wells, & Chew, 2012).

Inhibitory Effects on Farnesyl-protein Transferase

2'-Hydroxycinnamaldehyde, a variant of supercinnamaldehyde, shows inhibitory effects on farnesyl-protein transferase, an enzyme that plays a role in cell signaling and cancer development. This compound was isolated from Cinnamomum cassia and has potential for further exploration in cancer research (Kwon, Cho, Lee, Nam, Bok, Chun, Kim, & Lee, 1996).

Applications in Product Manufacturing

α-Methylcinnamaldehyde, a type of this compound, is used in various products such as cosmetics, flavors, perfumes, and as an intermediate in drug synthesis. Its synthesis was studied via Claisen-Schmidt condensation, showing its industrial and commercial relevance (Wagh & Yadav, 2018).

In Cancer Research

Supercinnamaldehydes have shown strong in vitro inhibition of various human cancer cells and in vivo inhibition of tumor growth in studies, without significant body weight loss in animal models. This highlights their potential as therapeutic agents in cancer treatment (Lee, Hong, Han, Park, Kim, Kwon, & Kim, 1999).

Tyrosinase Inhibition

Alpha-substituted derivatives of cinnamaldehyde, which include some forms of supercinnamaldehydes, have been studied for their inhibitory effects on tyrosinase, an enzyme involved in melanin formation. This research is significant for applications in skin care and treating hyperpigmentation disorders (Cui, Liang, Hu, Shi, Cai, Gao, & Chen, 2015).

Biomedical Applications

Research on superparamagnetic iron oxide nanoparticles, including coatings with cinnamaldehyde derivatives, is relevant in various biomedical applications such as magnetic resonance imaging, drug delivery, and hyperthermia treatment (Gupta & Gupta, 2005).

Mechanism of Action

Target of Action

Supercinnamaldehyde is a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) . TRPA1 is a nociceptor expressed on sensory neurons and is activated by hot and cold temperatures, mechanical stimuli, and pain .

Mode of Action

This compound activates TRPA1 ion channels through covalent modification of cysteines . This covalent modification of reactive cysteines within TRPA1 can cause channel activation, rapidly signaling potential tissue damage through the pain pathway . In addition, it has been reported to interact with the cell membrane, resulting in an increase in cell permeability .

Biochemical Pathways

It is known that it can inhibit nf-κb signaling, induce cytoprotective responses, and suppress inflammatory responses through nrf2 induction .

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

This compound exhibits anticancer and antimicrobial activities . It has been used in the study of bacterial infections . It also exhibits strong antibacterial activities against both Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been shown that cinnamaldehyde impregnation into porous non-woven polypropylene cloth, polytetrafluoroethylene membrane, and knitted cotton cloth gives rise to high levels of antibacterial activity . No loss in antibacterial efficacy is observed for non-woven polypropylene cloth impregnated with cinnamaldehyde over 17 recycle tests .

Safety and Hazards

Supercinnamaldehyde can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . Safety measures include wearing protective gloves, eye protection, face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Cinnamaldehyde, a natural product that can be extracted from a variety of plants of the genus Cinnamomum, exhibits excellent biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties . It is expected that more interesting cinnamaldehyde-contained polymers, such as cinnamaldehyde-contained poly(amino acid)s derivatives, will be designed for biomedical applications in the future .

Relevant Papers The relevant papers retrieved indicate that Supercinnamaldehyde is an analog of cinnamaldehyde . It has been studied for its potential in biomedical applications, particularly in the treatment of cancer . The compound has been found to be cytotoxic towards human HCT 116 colorectal and MCF-7 breast carcinoma cells .

Biochemical Analysis

Biochemical Properties

Supercinnamaldehyde interacts with the transient receptor potential ankyrin 1 (TRPA1) channel, a nociceptor expressed on sensory neurons . This interaction is crucial in TRPA1-mediated cell signaling studies . The compound covalently binds to and activates the TRPA1 receptor by modifying its cysteine residues .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It plays a role in transient receptor potential ankyrin 1 (TRPA1)-mediated cell signaling . It also exhibits antibacterial activities and influences cell function by modulating cell signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with the TRPA1 channel . It covalently binds to and activates the TRPA1 receptor by modifying its cysteine residues . This interaction leads to changes in gene expression and enzyme activation, contributing to its various effects.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific studies on this compound’s stability and degradation are limited, it’s known that the compound can be used in transient receptor potential ankyrin 1 (TRPA1)-mediated cell signaling studies .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it’s known that the compound has been used in various studies, particularly in cell signaling studies .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Supercinnamaldehyde involves a series of reactions starting from cinnamaldehyde.", "Starting Materials": ["Cinnamaldehyde", "Sodium hydroxide", "Bromine"], "Reaction": [ "Step 1: Cinnamaldehyde is reacted with sodium hydroxide to form cinnamic acid.", "Step 2: Cinnamic acid is brominated using bromine to form 4-bromocinnamic acid.", "Step 3: 4-bromocinnamic acid is heated with sodium hydroxide to form 4-bromocinnamaldehyde.", "Step 4: 4-bromocinnamaldehyde is reacted with sodium borohydride to form Supercinnamaldehyde." ] }

CAS No.

70351-51-8

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(3E)-1-methyl-3-(2-oxopropylidene)indol-2-one

InChI

InChI=1S/C12H11NO2/c1-8(14)7-10-9-5-3-4-6-11(9)13(2)12(10)15/h3-7H,1-2H3/b10-7+

InChI Key

CZKBLHCEDVWPRN-JXMROGBWSA-N

Isomeric SMILES

CC(=O)/C=C/1\C2=CC=CC=C2N(C1=O)C

SMILES

CC(=O)C=C1C2=CC=CC=C2N(C1=O)C

Canonical SMILES

CC(=O)C=C1C2=CC=CC=C2N(C1=O)C

Pictograms

Irritant

Synonyms

3-phenylprop-2-enaldehyde
beta-phenylacrolein
cinnamaldehyde
cinnamic aldehyde
cinnamic aldehyde, (E)-isomer
supercinnamaldehyde
trans-3-phenylprop-2-enaldehyde

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of supercinnamaldehydes relate to their activity? Have any specific structural modifications been explored?

A2: Supercinnamaldehydes are derived from trans-cinnamaldehyde and are characterized by an α,β-unsaturated carbonyl moiety [, ]. Studies have investigated the impact of N-substitutions on the indolin-2-one core of SCA analogs []. Notably, compounds with N-butyl (compound 4) and N-benzyl (compound 5) substituents demonstrated potent cytotoxicity against human colorectal and breast cancer cell lines []. These N-substituted analogs also exhibited strong inhibitory activity against thioredoxin reductase (TrxR), an enzyme involved in cellular redox balance []. This inhibition is likely due to the electrophilic nature of the α,β-unsaturated carbonyl moiety, which can react with the selenocysteine residue in the TrxR active site []. These findings highlight the importance of the α,β-unsaturated carbonyl moiety and the potential of N-substitutions for modulating the activity and specificity of SCA analogs.

Q2: What evidence supports the in vitro efficacy of supercinnamaldehydes against cancer cells?

A3: Several studies highlight the promising in vitro activity of SCA analogs. Researchers have demonstrated that these compounds can induce the expression of Nrf2 and phase 2 enzymes in various cell types, including human embryonic kidney cells (HEK293), mouse embryonic fibroblasts (MEFs), and macrophage-like cells (RAW264.7) [, ]. Notably, this induction was significantly reduced in Keap1-knockout MEFs, confirming the role of Keap1/Nrf2/ARE pathway in their mechanism of action []. Furthermore, specific SCA analogs like compounds 4 and 5 exhibited potent cytotoxicity against human colorectal and breast cancer cell lines []. These compounds were also shown to inhibit TrxR, leading to increased oxidative stress, activation of apoptotic signaling pathways (ASK1, p38, JNK), and ultimately, cell death with apoptotic features []. These findings provide compelling evidence for the in vitro efficacy of SCA analogs in suppressing cancer cell growth and survival.

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